2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol
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Overview
Description
2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol is a heterocyclic compound that features both imidazo[1,2-a]pyrimidine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,2-a]pyrimidine scaffold, which is then functionalized to introduce the thio and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[1,2-a]pyrimidine ring.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the hydroxyl position .
Scientific Research Applications
2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride
- 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride
- Imidazo[1,2-a]pyrimidine-2-carboxylic acid
- 2-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanoic acid
- 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridin-2-ylmethanamine
- 2-imidazo[1,2-a]pyridin-2-ylphenylamine
- (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
- Imidazo[1,2-a]pyrimidine
Uniqueness
2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol is unique due to its combination of imidazo[1,2-a]pyrimidine and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11N5OS |
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Molecular Weight |
273.32 g/mol |
IUPAC Name |
2-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11N5OS/c1-8-5-10(18)16-12(14-8)19-7-9-6-17-4-2-3-13-11(17)15-9/h2-6H,7H2,1H3,(H,14,16,18) |
InChI Key |
JOTIMGXQWGNMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
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